molecular formula C22H20ClN3O B3829367 1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL

1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL

Cat. No.: B3829367
M. Wt: 377.9 g/mol
InChI Key: VDNXGTYGSQQPTD-UHFFFAOYSA-N
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Description

1-Chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure combining a pyrazole ring fused with a carbazole moiety, which is further substituted with a phenyl group and a chloropropanol chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Fusing with Carbazole: The pyrazole ring is then fused with a carbazole moiety through a cyclization reaction, often involving a dehydrating agent.

    Substitution with Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Chloropropanol Chain Addition: Finally, the chloropropanol chain is added through a nucleophilic substitution reaction using a chlorinating agent such as thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the employment of catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom, forming a propanol derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Nucleophiles like sodium azide or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of a propanol derivative.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-Chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and signaling pathways involved in cancer cell proliferation.

    Biological Research: The compound is used to study the interactions of heterocyclic compounds with biological macromolecules.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules with potential pharmaceutical applications.

Mechanism of Action

The mechanism of action of 1-chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking the enzyme’s function. Additionally, it may interfere with signaling pathways by binding to receptors and preventing the activation of downstream signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-3-[3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10(3H)-yl]-2-propanol: shares similarities with other pyrazole and carbazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloropropanol chain and the phenyl group enhances its reactivity and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-chloro-3-(3-phenyl-4,5-dihydropyrazolo[4,3-a]carbazol-10-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20ClN3O/c23-12-16(27)14-25-20-9-5-4-8-17(20)18-10-11-21-19(22(18)25)13-24-26(21)15-6-2-1-3-7-15/h1-9,13,16,27H,10-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDNXGTYGSQQPTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=NN2C3=CC=CC=C3)C4=C1C5=CC=CC=C5N4CC(CCl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL
Reactant of Route 2
1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL
Reactant of Route 3
Reactant of Route 3
1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL
Reactant of Route 4
1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL
Reactant of Route 5
1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL
Reactant of Route 6
1-CHLORO-3-[3-PHENYL-4,5-DIHYDROPYRAZOLO[4,3-A]CARBAZOL-10(3H)-YL]-2-PROPANOL

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